molecular formula C15H22N2O4 B2438063 tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1024331-49-4

tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2438063
CAS No.: 1024331-49-4
M. Wt: 294.351
InChI Key: VJIJBOJQJBNNSV-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate: is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-methoxy-5-methylanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate apart is its unique structure, which allows for specific interactions with biological targets. Its stability and reactivity make it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-6-7-12(20-5)11(8-10)17-13(18)9-16-14(19)21-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIJBOJQJBNNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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